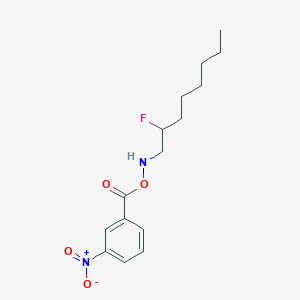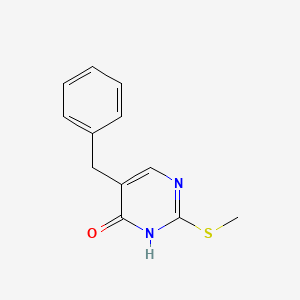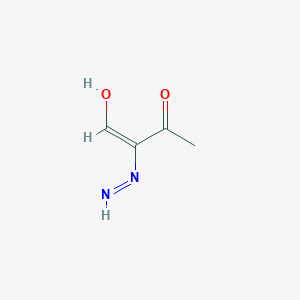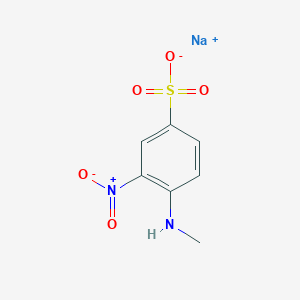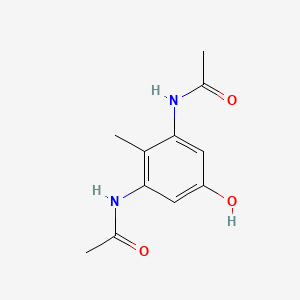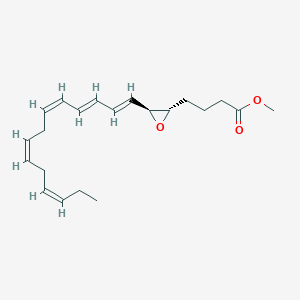
Leukotriene A5 methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene A5 methyl ester is a biologically active compound belonging to the family of leukotrienes, which are eicosanoid inflammatory mediators. It is a methyl ester derivative of leukotriene A5, characterized by its complex structure and significant role in various biological processes . The compound is known for its involvement in inflammatory responses and has been studied extensively for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leukotriene A5 methyl ester can be synthesized through a series of chemical reactions involving the oxidation of arachidonic acid or eicosapentaenoic acid. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired product. One common method includes the use of hexane, diethyl ether, and triethylamine as solvents and reaction media .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities. The compound is often packaged under argon to prevent degradation and is stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: Leukotriene A5 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Leukotriene A5 methyl ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying leukotriene pathways and mechanisms. In biology, it is studied for its role in inflammatory responses and immune modulation .
In medicine, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as asthma and allergic reactions. Its ability to modulate leukotriene pathways makes it a promising candidate for drug development . In industry, the compound is used in the synthesis of other biologically active molecules and as a standard for analytical methods .
Mécanisme D'action
The mechanism of action of leukotriene A5 methyl ester involves its interaction with specific leukotriene receptors and enzymes. The compound exerts its effects by modulating the activity of leukotriene pathways, which are involved in inflammatory responses. Key molecular targets include leukotriene receptors and enzymes such as 5-lipoxygenase .
This compound influences various signaling pathways, including the Mitogen-Activated Protein Kinases (MAPK) and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and immune responses .
Comparaison Avec Des Composés Similaires
Leukotriene A5 methyl ester can be compared with other leukotriene derivatives, such as leukotriene A4 methyl ester and leukotriene B4. While all these compounds share similar structural features and biological activities, this compound is unique due to its specific molecular structure and distinct biological effects .
Similar Compounds:- Leukotriene A4 methyl ester
- Leukotriene B4
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Each of these compounds has unique properties and roles in biological processes, making them valuable for different research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z,11Z)-tetradeca-1,3,5,8,11-pentaenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-14,16,19-20H,3,6,9,15,17-18H2,1-2H3/b5-4-,8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 |
Clé InChI |
HCMWNPDRQULADN-WMIGWDTMSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC |
SMILES canonique |
CCC=CCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


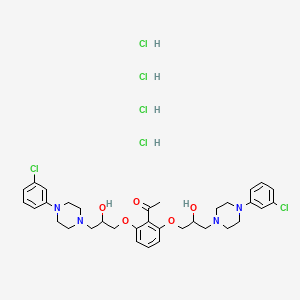
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)

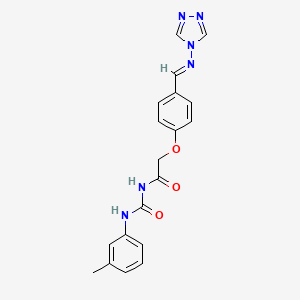
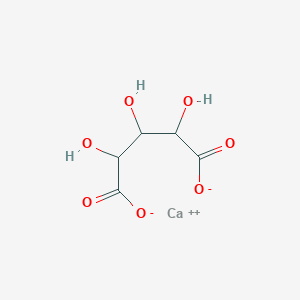
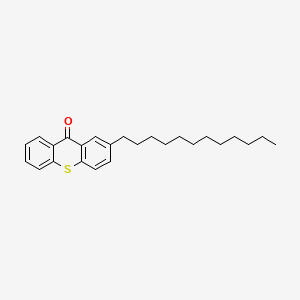
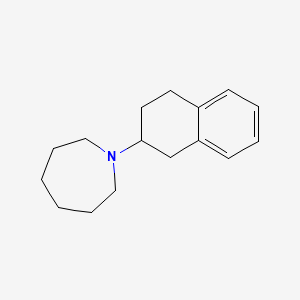
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
